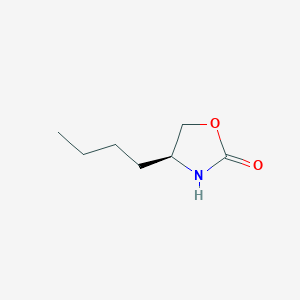

(4S)-4-butyl-1,3-oxazolidin-2-one

Descripción general

Descripción

(4S)-4-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The this compound compound is notable for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one typically involves the reaction of butylamine with glycidol, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(4S)-4-butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the nitrogen atom.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(4S)-4-butyl-1,3-oxazolidin-2-one is primarily utilized in asymmetric synthesis as a chiral auxiliary. Its ability to induce stereoselectivity in reactions allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Key Reactions:

- Aldol Reactions: The compound enhances the selectivity of aldol additions, leading to the formation of desired stereoisomers.

- Michael Additions: It serves as a chiral environment that favors the formation of specific enantiomers during Michael addition reactions.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Addition | 85 | Room temperature |

| Michael Addition | 78 | -78°C to room temperature |

Medicinal Chemistry

The oxazolidinone framework is significant in medicinal chemistry, particularly in the synthesis of antibiotics and other pharmaceuticals. This compound acts as a precursor for various bioactive compounds.

Case Study:

A study demonstrated that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria. The synthesis involved modifying the oxazolidinone ring to enhance biological activity while maintaining stability.

| Compound Name | Activity | Reference |

|---|---|---|

| Linezolid | Broad-spectrum antibiotic | Krall et al., 2005 |

| (R)-(+)-4-tert-butyl-2-oxazolidinone | Antimicrobial activity | Barry & Rutledge, 2008 |

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties. Its chiral nature can impart unique characteristics to polymers and other materials.

Applications:

- Chiral Catalysts: Utilized in synthesizing chiral polymers that exhibit specific optical activities.

- Peptidomimetics: The compound serves as a building block for creating peptidomimetics that mimic natural peptides' structure and function.

Mecanismo De Acción

The mechanism of action of (4S)-4-butyl-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-4-benzyl-1,3-oxazolidin-2-one

- (4S)-4-cyclohexyl-1,3-oxazolidin-2-one

- (4S)-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

(4S)-4-butyl-1,3-oxazolidin-2-one is unique due to its specific butyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in certain asymmetric synthesis reactions where other oxazolidinone derivatives may not be as effective.

Actividad Biológica

(4S)-4-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of oxazolidinones, which are known for their diverse applications, particularly as antibacterial agents and enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with bacterial ribosomes. The oxazolidinone structure allows it to bind to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antibacterial Properties

The antibacterial efficacy of this compound has been demonstrated in various studies. It exhibits significant activity against multi-drug resistant (MDR) strains, making it a candidate for treating infections caused by resistant bacteria. The oxazolidinone class is known for overcoming resistance mechanisms that limit the effectiveness of traditional antibiotics .

Enzyme Inhibition

Research indicates that this compound may also function as an enzyme inhibitor. It has been studied for its potential to inhibit specific bacterial enzymes that are critical for bacterial survival and pathogenicity. For instance, it has shown promise in inhibiting topoisomerases, which are essential for DNA replication and transcription in bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antibacterial Activity : A study reported that derivatives of oxazolidinones exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study highlighted the importance of the oxazolidinone moiety in enhancing antibacterial efficacy .

- Enzyme Inhibition Studies : Another study focused on the structure-activity relationship (SAR) of oxazolidinone derivatives, identifying key structural features that enhance their inhibitory effects on bacterial enzymes. The findings suggest that modifications to the oxazolidinone ring can significantly impact biological activity .

- Potential Therapeutic Applications : Research has also indicated that compounds similar to this compound may have applications beyond antibacterial activity, including roles as anti-inflammatory agents and in cancer therapy due to their ability to modulate cellular pathways .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(4S)-4-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTKVAZRWPADJP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429045 | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158249-51-5 | |

| Record name | 2-Oxazolidinone, 4-butyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158249-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.